molecular formula C11H6Cl2OS B3306282 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde CAS No. 926251-55-0

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B3306282
CAS No.: 926251-55-0
M. Wt: 257.1 g/mol
InChI Key: XUFIRGPNCWTFRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the condensation of 3,4-dichlorobenzaldehyde with thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of 4-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid.

    Reduction: Formation of 4-(3,4-Dichlorophenyl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(3,4-Dichlorophenyl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    3,4-Dichlorobenzaldehyde: Similar aromatic ring structure but without the thiophene ring.

Uniqueness

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is unique due to its combination of a dichlorophenyl group and a thiophene ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIRGPNCWTFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240234
Record name 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926251-55-0
Record name 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926251-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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